molecular formula C11H20FNO3 B6357496 (3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine CAS No. 1610418-18-2

(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine

Cat. No.: B6357496
CAS No.: 1610418-18-2
M. Wt: 233.28 g/mol
InChI Key: UIACYDBUYRFVMD-DTWKUNHWSA-N
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Description

(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine is a chemical compound with the molecular formula C11H21NO3F. It is a piperidine derivative that contains a fluorine atom and a hydroxymethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACYDBUYRFVMD-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134833
Record name rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882033-94-5
Record name rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882033-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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